molecular formula C26H32ClN3O3 B12721253 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6R-cis)- CAS No. 108589-77-1

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6R-cis)-

Cat. No.: B12721253
CAS No.: 108589-77-1
M. Wt: 470.0 g/mol
InChI Key: RETYOYLFNORTFP-CJRXIRLBSA-N
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Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6R-cis)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6R-cis)- involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6R-cis)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6R-cis)- has unique structural features that contribute to its distinct properties and applications. Similar compounds include other pyrimidoisoquinoline derivatives, which may have different substituents and functional groups, leading to variations in their chemical and biological activities .

Properties

CAS No.

108589-77-1

Molecular Formula

C26H32ClN3O3

Molecular Weight

470.0 g/mol

IUPAC Name

(6R,7R)-9,10-dimethoxy-3,6,7-trimethyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C26H31N3O3.ClH/c1-14-9-15(2)25(16(3)10-14)27-24-13-21-20-12-23(32-8)22(31-7)11-19(20)17(4)18(5)29(21)26(30)28(24)6;/h9-13,17-18H,1-8H3;1H/t17-,18+;/m0./s1

InChI Key

RETYOYLFNORTFP-CJRXIRLBSA-N

Isomeric SMILES

C[C@H]1[C@H](N2C(=CC(=NC3=C(C=C(C=C3C)C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC)C.Cl

Canonical SMILES

CC1C(N2C(=CC(=NC3=C(C=C(C=C3C)C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC)C.Cl

Origin of Product

United States

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